(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 497060-08-9
VCID: VC21501591
InChI: InChI=1S/C22H13ClF3NO2/c23-19-11-16(22(24,25)26)12-27-21(19)29-17-7-5-13(6-8-17)9-15-10-14-3-1-2-4-18(14)20(15)28/h1-9,11-12H,10H2/b15-9-
SMILES: C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Molecular Formula: C22H13ClF3NO2
Molecular Weight: 415.8g/mol

(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one

CAS No.: 497060-08-9

Cat. No.: VC21501591

Molecular Formula: C22H13ClF3NO2

Molecular Weight: 415.8g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one - 497060-08-9

Specification

CAS No. 497060-08-9
Molecular Formula C22H13ClF3NO2
Molecular Weight 415.8g/mol
IUPAC Name (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one
Standard InChI InChI=1S/C22H13ClF3NO2/c23-19-11-16(22(24,25)26)12-27-21(19)29-17-7-5-13(6-8-17)9-15-10-14-3-1-2-4-18(14)20(15)28/h1-9,11-12H,10H2/b15-9-
Standard InChI Key AJCRCOONDLYRKW-DHDCSXOGSA-N
Isomeric SMILES C\1C2=CC=CC=C2C(=O)/C1=C\C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
SMILES C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Canonical SMILES C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl

Introduction

Chemical Structure and Properties

Structural Components

The compound (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one consists of several distinct structural components that contribute to its chemical identity and reactivity. The foundation of this molecule is an indenone core, which features a bicyclic structure with a carbonyl group at position 1. This indenone scaffold is connected through a methylidene bridge (C=C double bond) in Z configuration to a phenoxy-substituted pyridine moiety. The pyridine ring contains both chloro and trifluoromethyl substituents at positions 3 and 5, respectively, which significantly influence the electron distribution and reactivity of the molecule .

The compound belongs to the broader class of indenones, which are important heterocyclic compounds in organic chemistry and serve as valuable synthetic intermediates for various natural products and pharmaceuticals . The specific arrangement of substituents gives this compound unique electronic and steric properties that distinguish it from other indenone derivatives.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be inferred for (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one:

PropertyValueBasis
Molecular FormulaC22H13ClF3NO2Structural analysis
Molecular WeightApproximately 415.8 g/molCalculated from formula
Physical StateLikely solid at room temperatureBased on similar indenones
SolubilityLikely soluble in organic solvents (DCM, THF, DMSO); poorly soluble in waterBased on structural features and similar compounds
Log P (predicted)>4Based on lipophilic groups present

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the chloro substituent contributes to its electron-deficient character . These features are particularly relevant for potential drug development applications, as they can influence the compound's pharmacokinetic properties.

Synthesis Methods

General Synthetic Approaches

The synthesis of (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one would likely follow established routes for similar compounds, drawing from methodologies used for indenone derivatives and aryl-substituted pyridines .

One potential synthetic route involves nickel-catalyzed Larock annulations of substituted 2-formylphenyl trifluoromethanesulfonate with appropriate alkynes, as described for related indenones . This approach offers high regioselectivity and good yields for indenone formation. Another viable approach could involve the reaction of an indenone precursor with a suitably functionalized benzaldehyde derivative in a condensation reaction .

Key Synthetic Steps

Based on information from related compounds, the synthesis would likely involve several key steps:

  • Preparation of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl ether with 4-formylphenol, similar to the synthesis described for 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

  • Condensation of this aldehyde intermediate with an indenone or indanone precursor under basic or acidic conditions to form the methylidene bridge with Z-configuration

  • Potential optimization of the Z-isomer through selective crystallization or chromatographic separation

Reaction Conditions

The following table outlines potential reaction conditions based on information from similar transformations:

Reaction StepReagentsConditionsExpected YieldReference
Pyridine-phenol coupling3-chloro-5-(trifluoromethyl)-2-halopyridine, 4-hydroxybenzaldehyde, baseDMF, 70-100°C, 2-3h70-85%
Aldol condensationPrepared aldehyde, indanone, base (NaOH or KOH)Ethanol/methanol, room temperature to reflux, 4-12h60-75%
Z-isomer purificationChromatography or recrystallizationVarious solvents>95% purity

Chemical Reactivity

Reactive Centers

The (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one molecule contains several reactive centers that determine its chemical behavior:

  • The carbonyl group in the indenone moiety can undergo nucleophilic addition reactions typical of ketones .

  • The exocyclic double bond (methylidene bridge) can participate in various addition reactions, including Michael-type additions, due to its conjugation with both the carbonyl group and the aromatic systems .

  • The pyridine nitrogen can act as a weak base or nucleophile in certain reactions .

  • The chloro substituent on the pyridine ring represents a potential site for nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions .

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of this compound would be influenced by several structural features:

Analytical Characterization

Spectroscopic Properties

The compound would likely exhibit characteristic spectroscopic properties that could be used for identification and structural confirmation:

  • NMR Spectroscopy: The 1H NMR spectrum would show distinctive signals for the methylidene hydrogen, aromatic protons of the phenyl and pyridine rings, and the methylene protons of the indenone moiety. The 13C NMR would reveal the carbonyl carbon (typically around 190-200 ppm), the quaternary carbons of the trifluoromethyl group (with characteristic C-F coupling), and various aromatic carbons .

  • Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of approximately 415.8 m/z, with characteristic fragmentation patterns involving loss of the trifluoromethyl group or cleavage at the ether linkage.

  • Infrared Spectroscopy: Characteristic absorption bands would include the C=O stretching vibration (typically around 1700-1720 cm-1), C=C stretching, and bands associated with the aromatic rings and the C-F bonds of the trifluoromethyl group .

Crystallographic Analysis

X-ray crystallographic analysis would provide definitive confirmation of the Z-configuration of the methylidene bridge and reveal details of the three-dimensional structure, including bond angles, lengths, and potential intramolecular interactions .

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties of (2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one:

  • (2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 1025277-30-8): This compound contains additional methoxy substituents at positions 5 and 6 of the indenone ring, which would affect its electronic properties and potential biological activities .

  • (2Z)-2-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-2,3-dihydro-1H-inden-1-one (CAS: 268563-95-7): This analog lacks the chloro substituent on the pyridine ring, which would result in different electronic properties and potentially altered biological activities.

  • 6-(Trifluoromethyl)-1-indanone (CAS: 68755-37-3): A simpler structural relative that contains only the trifluoromethyl-substituted indanone core without the extended conjugated system .

Effect of Structural Modifications

The following table summarizes the potential effects of various structural modifications on the properties of the compound:

Structural ModificationPotential Effect on Properties
Addition of methoxy groups (as in 5,6-dimethoxy derivative)Increased electron density, potentially enhanced solubility, modified biological activity
Removal of chloro substituentAltered electronic properties, potentially different reactivity in coupling reactions
Reduction of indenone to indanoneLoss of extended conjugation, altered reactivity, different 3D conformation
E-configuration instead of ZDifferent spatial arrangement, potentially altered binding properties

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